Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate
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Overview
Description
Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate is a chemical compound with the molecular formula C13H9F3O5S and a molecular weight of 334.27 g/mol It is known for its unique structural features, including the presence of a trifluoromethyl group and a sulfonyl group attached to a naphthoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate typically involves the reaction of methyl 6-hydroxy-2-naphthoate with trifluoromethanesulfonic anhydride in the presence of a base such as diisopropylethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures, around -78°C . The reaction proceeds as follows:
- Methyl 6-hydroxy-2-naphthoate is dissolved in dichloromethane.
- Diisopropylethylamine is added to the solution.
- Trifluoromethanesulfonic anhydride is added dropwise while maintaining the temperature at -78°C.
- The reaction mixture is stirred for a specified period, typically around 1 hour.
- The product is isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents.
Oxidation Reactions: The naphthoate moiety can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethylsulfonyl group in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the ester group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the trifluoromethylsulfonyl group.
Reduction: The major product is the corresponding alcohol.
Oxidation: Oxidized derivatives such as quinones.
Scientific Research Applications
Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylsulfonyl group is a good leaving group, making the compound highly reactive in substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the formation of various derivatives. The naphthoate moiety can participate in redox reactions, contributing to the compound’s versatility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate: Similar structure but with the trifluoromethylsulfonyl group at a different position on the naphthoate ring.
Methyl 2-{[(trifluoromethyl)sulfonyl]oxy}acetate: Contains a similar trifluoromethylsulfonyl group but attached to an acetate moiety.
Uniqueness
Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate is unique due to its specific substitution pattern on the naphthoate ring, which imparts distinct reactivity and properties
Properties
Molecular Formula |
C13H9F3O5S |
---|---|
Molecular Weight |
334.27 g/mol |
IUPAC Name |
methyl 6-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H9F3O5S/c1-20-12(17)10-3-2-9-7-11(5-4-8(9)6-10)21-22(18,19)13(14,15)16/h2-7H,1H3 |
InChI Key |
FFWRRNMOWZABTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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